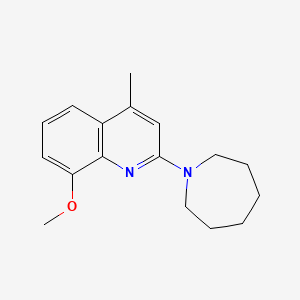
2-(1-azepanyl)-8-methoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-8-methoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as azepanone quinoline and has a molecular formula of C17H21NO.
Scientific Research Applications
2-(1-azepanyl)-8-methoxy-4-methylquinoline has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In anti-inflammatory research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In anti-cancer research, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In anti-microbial research, it has been found to have activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-8-methoxy-4-methylquinoline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in inflammation and the induction of apoptosis in cancer cells. It has also been suggested that this compound may have an effect on the cell membrane, leading to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-(1-azepanyl)-8-methoxy-4-methylquinoline has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to have an effect on the cell cycle, leading to cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-azepanyl)-8-methoxy-4-methylquinoline in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(1-azepanyl)-8-methoxy-4-methylquinoline. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects and potential therapeutic applications. Finally, the development of more soluble derivatives of this compound may lead to improved bioavailability and efficacy.
Synthesis Methods
The synthesis of 2-(1-azepanyl)-8-methoxy-4-methylquinoline involves the reaction of 8-methoxy-4-methylquinoline with 1-azepanone in the presence of a catalyst. The reaction occurs through a nucleophilic substitution mechanism, where the oxygen atom of the 1-azepanone attacks the carbon atom of the 8-methoxy-4-methylquinoline. The resulting product is then purified using column chromatography to obtain pure 2-(1-azepanyl)-8-methoxy-4-methylquinoline.
properties
IUPAC Name |
2-(azepan-1-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-13-12-16(19-10-5-3-4-6-11-19)18-17-14(13)8-7-9-15(17)20-2/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIHQGNSDYSUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-Azepanyl)-8-methoxy-4-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)
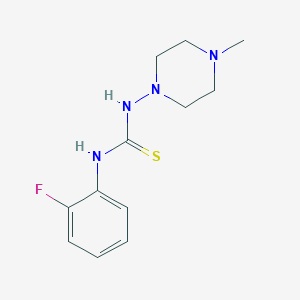
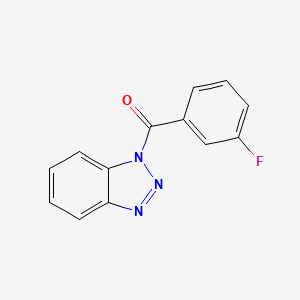
methanone](/img/structure/B5705045.png)
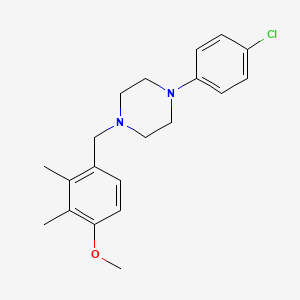
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)


![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
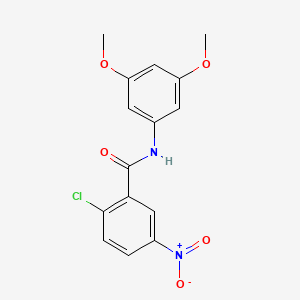
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)